4-Methylphenyl 4,6-O-benzylidene-beta-D-thiogalactopyranoside
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Overview
Description
4-Methylphenyl 4,6-O-benzylidene-beta-D-thiogalactopyranoside is a biochemical reagent primarily used in glycobiology research. Glycobiology is the study of the structure, synthesis, biology, and evolution of sugars. This compound is involved in carbohydrate chemistry, enzymology of glycan formation and degradation, protein-glycan recognition, and the role of glycans in biological systems .
Preparation Methods
The synthesis of 4-Methylphenyl 4,6-O-benzylidene-beta-D-thiogalactopyranoside involves several steps. Typically, the synthetic route includes the protection of hydroxyl groups, glycosylation, and deprotection steps. The reaction conditions often involve the use of solvents like chloroform, dichloromethane, DMF, DMSO, ethyl acetate, and methanol. The compound is usually stored at -20°C to maintain its stability .
Chemical Reactions Analysis
4-Methylphenyl 4,6-O-benzylidene-beta-D-thiogalactopyranoside undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block and an intermediate in the synthesis of various sugars.
Biology: It plays a role in studying protein-glycan interactions and glycan structures.
Medicine: It is used in the development of glycan-based therapeutics and diagnostics.
Industry: It is utilized in the production of biochemical reagents and as an intermediate in pharmaceutical research
Mechanism of Action
The mechanism of action of 4-Methylphenyl 4,6-O-benzylidene-beta-D-thiogalactopyranoside involves its interaction with specific enzymes and proteins involved in glycan synthesis and degradation. It acts as a substrate or inhibitor in enzymatic reactions, affecting the formation and breakdown of glycans. The molecular targets include glycosyltransferases and glycosidases, which are key enzymes in glycan metabolism .
Comparison with Similar Compounds
4-Methylphenyl 4,6-O-benzylidene-beta-D-thiogalactopyranoside can be compared with other similar compounds such as:
4-Methylphenyl 4,6-O-benzylidene-2,3-di-O-(4-methoxybenzyl)-beta-D-thiogalactopyranoside: This compound has additional methoxybenzyl groups, which may affect its reactivity and applications.
Methyl 4,6-O-benzylidene-alpha-D-glucopyranoside: This compound is used as a chiral building block and intermediate in the preparation of different sugars.
These comparisons highlight the unique structural features and applications of this compound in glycobiology research.
Biological Activity
4-Methylphenyl 4,6-O-benzylidene-beta-D-thiogalactopyranoside (commonly referred to as Methylphenyl-BG) is a synthetic glycoside that has garnered attention in the fields of biochemistry and pharmacology due to its potential biological activities. This compound is characterized by its unique structural features, including a methylphenyl group and a thiogalactopyranoside moiety, which contribute to its interaction with biological systems.
- Molecular Formula : C20H22O5S
- Molecular Weight : 378.45 g/mol
- CAS Number : 161007-96-1
- Synonyms : 4-Methylphenyl 4,6-O-benzylidene-1-thio-beta-D-galactopyranoside
The biological activity of Methylphenyl-BG is primarily attributed to its ability to interact with various enzymes and receptors. The compound has been shown to inhibit certain glycosidases, which are enzymes that hydrolyze glycosidic bonds in carbohydrates. This inhibition can affect metabolic pathways involving carbohydrates and may have implications for conditions such as diabetes.
Enzyme Inhibition
Methylphenyl-BG has been reported to exhibit inhibitory activity against:
- Alpha-glucosidase : This enzyme plays a crucial role in carbohydrate metabolism. Inhibition of alpha-glucosidase can lead to reduced glucose absorption in the intestine, making it a target for managing postprandial hyperglycemia.
Antioxidant Activity
The compound demonstrates significant antioxidant properties, which are essential for combating oxidative stress-related diseases. The antioxidant capacity can be measured using various assays such as DPPH and ABTS radical scavenging tests.
Acetylcholinesterase Inhibition
Recent studies have indicated that Methylphenyl-BG may also inhibit acetylcholinesterase (AChE), an enzyme responsible for breaking down acetylcholine in the synaptic cleft. This inhibition could have potential applications in treating neurodegenerative diseases like Alzheimer's.
Study on Glycosidase Inhibition
In a controlled study, Methylphenyl-BG was evaluated for its ability to inhibit glycosidases involved in carbohydrate metabolism. The results indicated that at concentrations of 10–50 µM, the compound significantly reduced enzyme activity, suggesting its potential as a therapeutic agent in managing diabetes.
Neuroprotective Effects
Another study explored the neuroprotective effects of Methylphenyl-BG in vitro using neuronal cell lines exposed to oxidative stress. The findings revealed that treatment with the compound led to increased cell viability and reduced markers of oxidative damage, indicating its potential role in neuroprotection.
Properties
IUPAC Name |
(4aR,6S,7R,8R,8aR)-6-(4-methylphenyl)sulfanyl-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O5S/c1-12-7-9-14(10-8-12)26-20-17(22)16(21)18-15(24-20)11-23-19(25-18)13-5-3-2-4-6-13/h2-10,15-22H,11H2,1H3/t15-,16-,17-,18+,19?,20+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIHVGCBDTUPQRQ-AKDAEUIJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2C(C(C3C(O2)COC(O3)C4=CC=CC=C4)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S[C@H]2[C@@H]([C@H]([C@@H]3[C@H](O2)COC(O3)C4=CC=CC=C4)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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